ABP-688 C-11 Z-isomer
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABP-688 C-11 involves the radiolabeling of the precursor compound with carbon-11. The process typically includes the following steps:
Preparation of the Precursor: The precursor compound, 3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-en-1-one, is synthesized through a series of organic reactions.
Radiolabeling: The precursor is then radiolabeled with carbon-11 using [11C]methyl iodide or [11C]methyl triflate under specific reaction conditions.
Industrial Production Methods
Industrial production of ABP-688 C-11 involves automated synthesis modules that ensure high radiochemical purity and yield. The process is optimized to produce the compound with a high E/Z isomeric ratio, favoring the E-isomer due to its higher affinity for mGlu5 receptors .
Chemical Reactions Analysis
Types of Reactions
ABP-688 C-11 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenone moiety.
Reduction: Reduction reactions can occur at the ethynyl group.
Substitution: Substitution reactions can take place at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ABP-688 C-11 .
Scientific Research Applications
ABP-688 C-11 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
ABP-688 C-11 exerts its effects by selectively binding to an allosteric site on mGlu5 receptors. This binding inhibits the receptor’s activity, thereby modulating glutamatergic neurotransmission. The molecular targets involved include the mGlu5 receptors, which are implicated in various neurological and psychiatric conditions .
Comparison with Similar Compounds
Similar Compounds
[11C]MPEP: Another radiotracer used for imaging mGlu5 receptors.
[18F]FPEB: A fluorine-18 labeled compound used in PET imaging of mGlu5 receptors.
Uniqueness
ABP-688 C-11 is unique due to its high selectivity and affinity for mGlu5 receptors, making it a valuable tool in both preclinical and clinical research .
Properties
CAS No. |
1632324-71-0 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
(Z)-N-(111C)methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15-/i2-1 |
InChI Key |
CNNZLFXCUQLKOB-OWUFSHKGSA-N |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N\O[11CH3])/CCC2 |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |
Origin of Product |
United States |
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